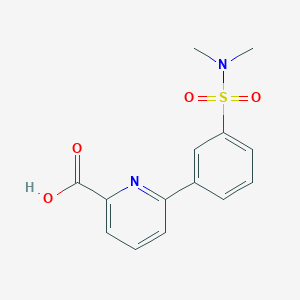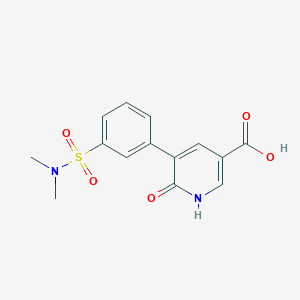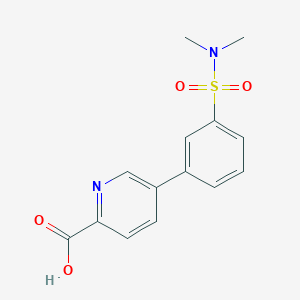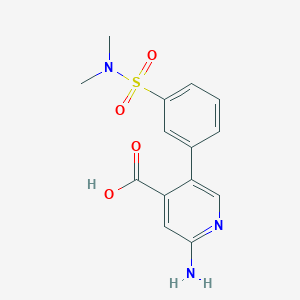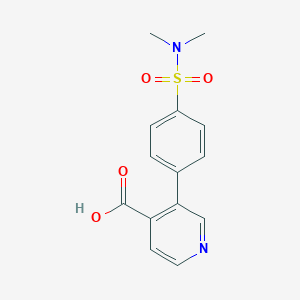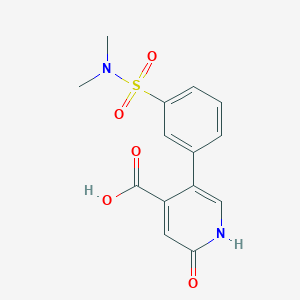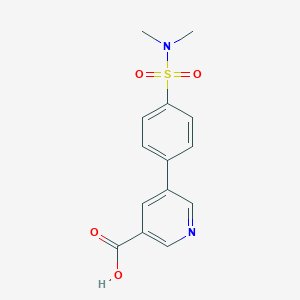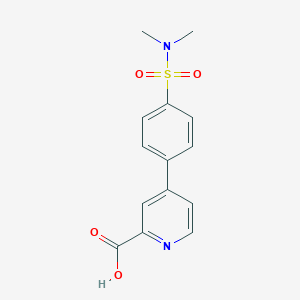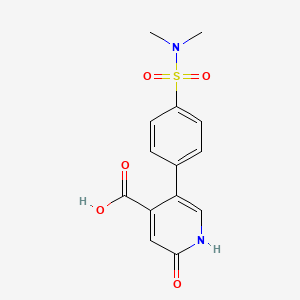
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% (5-DMPPA) is an organic compound that has been used in various scientific research applications. It is a white, crystalline powder that is soluble in water and alcohols. 5-DMPPA is most commonly used as a reagent in organic synthesis and as a ligand in coordination complexes. It is also used as a fluorescent marker in the study of enzyme-catalyzed reactions and as a chelating agent in biochemical assays.
Applications De Recherche Scientifique
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is primarily used as a fluorescent marker in the study of enzyme-catalyzed reactions. It has been used to study the kinetics of enzyme-catalyzed reactions, to monitor the effects of inhibitors on enzyme activity, and to follow the fate of substrates in metabolic pathways. 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been used to study the interactions between proteins and small molecules, as well as the effects of mutations on enzyme activity.
Mécanisme D'action
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% acts as a chelating agent, forming complexes with metal ions such as iron, copper, and zinc. These complexes can then be used to study the effects of metal ions on enzyme activity and the interactions between proteins and small molecules. 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can also be used to study the effects of inhibitors on enzyme activity, as it can bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. It has also been found to have an antimicrobial effect, inhibiting the growth of various bacteria and fungi. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its low cost and ease of synthesis. It is also highly soluble in water and alcohols, making it easy to use in a variety of applications. However, it is important to note that 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be toxic at high concentrations, so it is important to use it with caution.
Orientations Futures
There are a variety of potential future directions for the use of 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. One potential application is in the development of novel drug delivery systems, as 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be used to target specific cells or tissues. It could also be used to study the effects of metal ions on enzyme activity, as well as the interactions between proteins and small molecules. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of mutations on enzyme activity, as well as the effects of inhibitors on enzyme activity. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as the effects of environmental pollutants on cells.
Méthodes De Synthèse
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized in two steps. The first step involves the reaction of pyridine-2-carboxylic acid with 4-dimethylsulfamoylphenol in the presence of sodium hydroxide to form 4-N,N-dimethylsulfamoylphenylpicolinic acid. The second step involves the reaction of this intermediate with sodium hypochlorite to yield 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)11-5-8-13(14(17)18)15-9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLSDYBMAUSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


